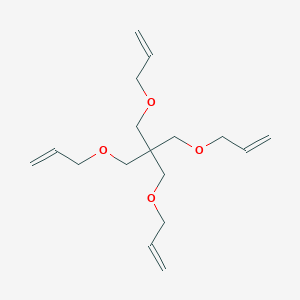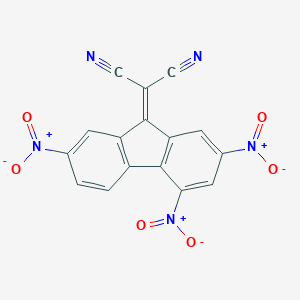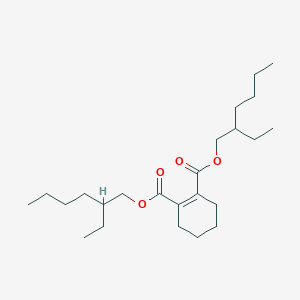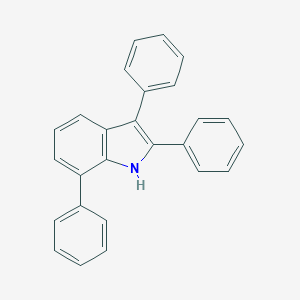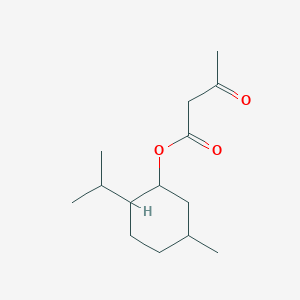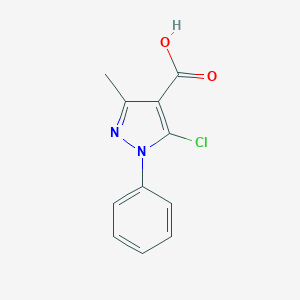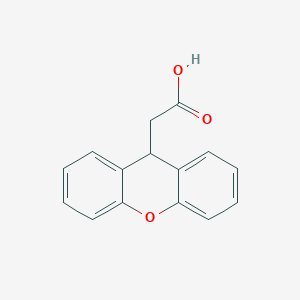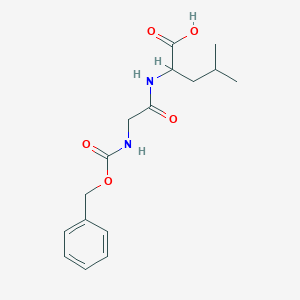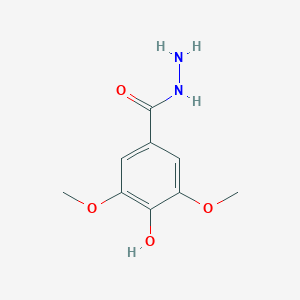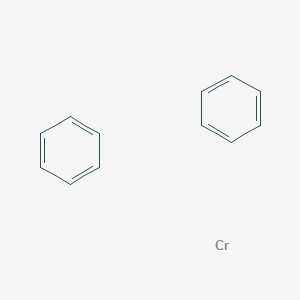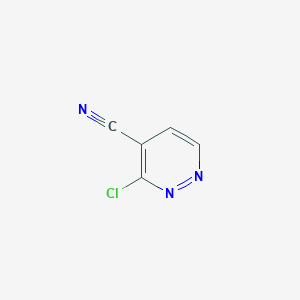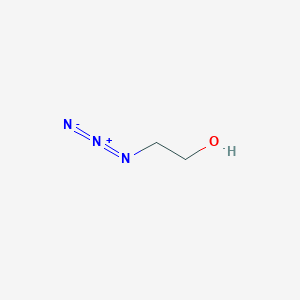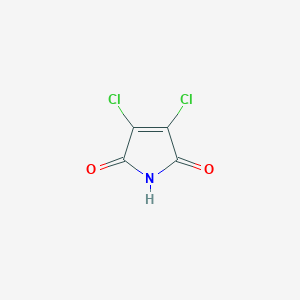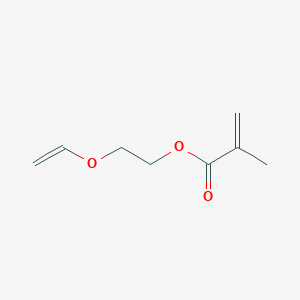
2-(Vinyloxy)ethyl methacrylate
描述
2-(Vinyloxy)ethyl methacrylate (VEMA) is a monomer used in the synthesis of polymers for various applications. It has gained significant attention in recent years due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2-(Vinyloxy)ethyl methacrylate is based on its ability to undergo radical polymerization. When exposed to an initiator, 2-(Vinyloxy)ethyl methacrylate forms free radicals that initiate the polymerization process. The resulting polymer has a high degree of cross-linking, which makes it suitable for various applications.
生化和生理效应
2-(Vinyloxy)ethyl methacrylate has been shown to have low toxicity and biocompatibility, making it suitable for various biomedical applications. It has been used in the development of drug delivery systems and tissue engineering scaffolds. However, more research is needed to fully understand the biochemical and physiological effects of 2-(Vinyloxy)ethyl methacrylate.
实验室实验的优点和局限性
One of the main advantages of 2-(Vinyloxy)ethyl methacrylate is its reactivity, which makes it suitable for various polymerization reactions. It also has a high degree of cross-linking, which makes it suitable for applications that require high mechanical strength. However, 2-(Vinyloxy)ethyl methacrylate has some limitations, such as its sensitivity to moisture and its low solubility in water.
未来方向
There are many future directions for 2-(Vinyloxy)ethyl methacrylate, including the development of new applications in the biomedical field. 2-(Vinyloxy)ethyl methacrylate can be used in the development of drug delivery systems, tissue engineering scaffolds, and biosensors. It can also be used in the development of new functional polymers and coatings. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
Conclusion:
In conclusion, 2-(Vinyloxy)ethyl methacrylate is a promising monomer with unique properties and potential applications in various fields. Its reactivity and biocompatibility make it suitable for various scientific research applications, including the development of drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential applications of 2-(Vinyloxy)ethyl methacrylate in various fields.
科学研究应用
2-(Vinyloxy)ethyl methacrylate has been used in various scientific research applications, including the synthesis of functional polymers, coatings, and adhesives. It has also been used in the development of drug delivery systems and biomedical applications. The unique properties of 2-(Vinyloxy)ethyl methacrylate, such as its reactivity and biocompatibility, make it a promising candidate for various applications in the scientific research field.
属性
CAS 编号 |
1464-69-3 |
|---|---|
产品名称 |
2-(Vinyloxy)ethyl methacrylate |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-ethenoxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-10-5-6-11-8(9)7(2)3/h4H,1-2,5-6H2,3H3 |
InChI 键 |
BSNJMDOYCPYHST-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC=C |
规范 SMILES |
CC(=C)C(=O)OCCOC=C |
其他 CAS 编号 |
1464-69-3 |
同义词 |
vinyloxyethylmethacrylate VOEMA |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


